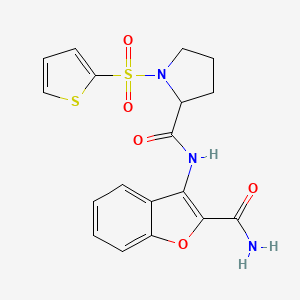

N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c19-17(22)16-15(11-5-1-2-7-13(11)26-16)20-18(23)12-6-3-9-21(12)28(24,25)14-8-4-10-27-14/h1-2,4-5,7-8,10,12H,3,6,9H2,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQOEZVXMUCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a benzofuran moiety, a thiophenesulfonyl group, and a pyrrolidine-2-carboxamide framework. The structural complexity contributes to its diverse biological activities.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃S₂ |

| Molecular Weight | 305.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and methanol |

Research indicates that N-(2-carbamoylbenzofuran-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation, notably through interference with folate metabolism pathways.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory diseases.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, with IC50 values indicating potency comparable to standard treatments.

Case Studies

- In Vitro Antitumor Studies : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to this compound exhibited potent inhibition of cancer cell proliferation in various assays. The mechanism was linked to the inhibition of key metabolic pathways necessary for tumor growth .

- Antimicrobial Efficacy : Another research effort focused on the compound's activity against mycobacterial species. It was found that certain derivatives exhibited higher efficacy than traditional antibiotics like isoniazid, suggesting a promising avenue for developing new antimycobacterial agents .

- Inflammatory Response Modulation : In animal models, the compound demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from published research and patents, focusing on core scaffolds, substituent effects, and biological activities where available.

Structural Analogues with Sulfonylpyrrolidine Scaffolds

Compound 5o: (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide

- Core Structure: Pyrrolidine-2-carboxamide with a quinoline-8-sulfonyl group.

- Key Features: Replaces benzofuran with a quinoline ring. Exhibits potent antiviral activity against human respiratory syncytial virus (hRSV) with an EC50 of 2.3 µM and a selectivity index (SI) of 13.4 .

- Comparison: The quinoline group in 5o may enhance viral entry inhibition through hydrophobic interactions, whereas the benzofuran in the target compound could offer improved metabolic stability due to reduced enzymatic oxidation.

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- Core Structure : Pyrrolidine-2-carboxamide with a tetrahydrobenzo[b]thiophene and 5-chlorothiophene sulfonyl group.

- Key Features :

- Comparison :

- The chlorine atom in the thiophene sulfonyl group may increase electronegativity, enhancing binding to positively charged viral targets.

- The tetrahydrobenzo[b]thiophene moiety introduces conformational rigidity, which could limit binding flexibility compared to the planar benzofuran in the target compound.

Patent-Derived Analogues with Stereochemical Modifications

Example 157: (2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Core Structure : (2S,4R)-pyrrolidine-2-carboxamide with thiazol-5-yl and methylisoxazol-5-yl substituents.

- The thiazole ring may confer distinct metal-coordination properties compared to benzofuran.

Analogues with Diverse Heterocyclic Systems

RCSB PDB Ligand: (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2S)-2-[(3-chloro-4-methoxybenzene)sulfonamido]propanoyl]pyrrolidine-2-carboxamide

- Core Structure : Pyrrolidine-2-carboxamide with a benzene sulfonamide group.

- Key Features :

- Comparison: The benzene sulfonamide group offers strong hydrogen-bond acceptor capacity, while the thiophene sulfonyl group in the target compound may provide better π-π stacking with aromatic residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.